![molecular formula C5H10ClN3 B2689434 1-Ethyl-1H-imidazol-4-amine hydrochloride CAS No. 2137578-21-1](/img/structure/B2689434.png)
1-Ethyl-1H-imidazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the CAS Number: 2137578-21-1 . It has a molecular weight of 147.61 . The compound is in the form of a powder .
Synthesis Analysis
Imidazoles, including 1-Ethyl-1H-imidazol-4-amine hydrochloride, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
The InChI Code for 1-Ethyl-1H-imidazol-4-amine hydrochloride is 1S/C5H9N3.ClH/c1-2-8-3-5(6)7-4-8;/h3-4H,2,6H2,1H3;1H .Physical And Chemical Properties Analysis
1-Ethyl-1H-imidazol-4-amine hydrochloride is a powder . It has a molecular weight of 147.61 .Scientific Research Applications
Corrosion Inhibition
Imidazoline derivatives, closely related to 1-Ethyl-1H-imidazol-4-amine hydrochloride, have been evaluated for their efficiency as corrosion inhibitors. A study conducted by Cruz et al. (2004) focused on the electrochemical behavior of imidazoline and its derivatives in deaerated acid media. The experimental findings suggested that imidazoline demonstrates good corrosion inhibition at various concentrations, attributed to its active sites and geometric conformation, which facilitates coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Chemical Synthesis
In the realm of chemical synthesis, ethyl imidate hydrochlorides, which include structural motifs similar to 1-Ethyl-1H-imidazol-4-amine hydrochloride, have been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives. Bekircan and Bektaş (2008) explored this application, indicating the versatility of ethyl imidate hydrochlorides in synthesizing various chemical structures. This process involves multiple steps, including reactions with ethyl carbazate and hydrazine hydrate to form substituted compounds, demonstrating the compound's utility in organic synthesis (Bekircan & Bektaş, 2008).
Diazotransfer Reagent
Imidazole-1-sulfonyl azide hydrochloride, a compound sharing the imidazole core with 1-Ethyl-1H-imidazol-4-amine hydrochloride, has been reported by Goddard-Borger and Stick (2007) as an efficient diazotransfer reagent. Its synthesis, shelf stability, and crystalline nature make it a practical choice for converting primary amines into azides and activated methylene substrates into diazo compounds, highlighting its significance in synthetic chemistry applications (Goddard-Borger & Stick, 2007).
CO2 Capture
Exploring environmental applications, Bates et al. (2002) reported the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide to yield a new ionic liquid that reacts reversibly with CO2. This ionic liquid sequesters CO2 as a carbamate salt and can be recycled, demonstrating an innovative approach to CO2 capture and highlighting the potential environmental benefits of imidazole derivatives (Bates, Mayton, Ntai, & Davis, 2002).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
1-ethylimidazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-3-5(6)7-4-8;/h3-4H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGULYGVZKYEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-imidazol-4-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.